N-[(1H-Benzimidazol-2-yl)methyl]urea

Urea transporter inhibition Renal physiology Urearetics

N-[(1H-Benzimidazol-2-yl)methyl]urea (CAS 135252-39-0, MW 190.20) serves as an unsubstituted minimal pharmacophore scaffold. Its weak micromolar urea transporter inhibition (UT-A1 IC50=5.0 μM; UT-B IC50=16.5 μM) makes it the ideal baseline reference for SAR investigations. The low MW (190.20) and defined H-bonding capability suit fragment-based discovery and SPR screening. Two functional handles (urea amine, benzimidazole N1) enable efficient library construction. Use as a negative control in cytotoxicity panels (class-level IC50 >50 μM). Request a quote for research quantities.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 135252-39-0
Cat. No. B162193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1H-Benzimidazol-2-yl)methyl]urea
CAS135252-39-0
SynonymsUrea, (1H-benzimidazol-2-ylmethyl)- (9CI)
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)N
InChIInChI=1S/C9H10N4O/c10-9(14)11-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,12,13)(H3,10,11,14)
InChIKeyFVFVYXTWPPNHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1H-Benzimidazol-2-yl)methyl]urea (CAS 135252-39-0): Core Chemical Profile and Procurement Considerations


N-[(1H-Benzimidazol-2-yl)methyl]urea (CAS 135252-39-0) is a benzimidazole-urea hybrid compound with the molecular formula C9H10N4O and molecular weight 190.20 g/mol . The compound consists of a benzimidazole ring linked via a methylene bridge to a terminal urea moiety, creating a minimal pharmacophore scaffold that has been implicated in several biological target classes [1]. The compound is also designated as Urea, (1H-benzimidazol-2-ylmethyl)- (9CI) and 1H-benzimidazol-2-ylmethylurea in systematic nomenclature .

Why Closely Related Benzimidazole Analogs Cannot Substitute for N-[(1H-Benzimidazol-2-yl)methyl]urea in Target-Based Research


Minor structural modifications to the benzimidazole-urea scaffold produce dramatic shifts in target engagement profiles, making direct analog substitution scientifically invalid without empirical validation. While the benzimidazole-urea class broadly demonstrates activity across urease, kinase, and urea transporter targets, the specific substitution pattern—particularly the nature of the N1-substituent on the benzimidazole ring and the urea linkage—dictates both potency and selectivity [1]. In urea transporter inhibition, closely related aminobenzimidazole analogs achieve nanomolar potency (EC50 ≈ 10 nM), whereas the unsubstituted N-[(1H-Benzimidazol-2-yl)methyl]urea exhibits only weak micromolar inhibition (IC50 = 5.0–16.5 μM) [2]. Similarly, in urease inhibition, benzimidazole analogs display a wide IC50 range (0.90–35.20 μM) depending solely on phenyl ring substitution patterns, demonstrating that even single-atom changes can alter inhibitory potential by more than 35-fold [3]. This extreme sensitivity to molecular architecture precludes generic substitution without target-specific validation.

Quantitative Differentiation Evidence for N-[(1H-Benzimidazol-2-yl)methyl]urea Versus Related Analogs


Urea Transporter UT-A1 Inhibition: Micromolar Potency of the Unsubstituted Scaffold

N-[(1H-Benzimidazol-2-yl)methyl]urea inhibits rat UT-A1 urea transporter with an IC50 of 5.0 μM (5,000 nM), representing weak-to-moderate inhibition compared to optimized aminobenzimidazole analogs that achieve nanomolar potency (EC50 ≈ 10 nM) [1]. This 500-fold potency differential demonstrates that the unsubstituted benzimidazole-urea scaffold retains measurable but substantially reduced target engagement relative to second-generation analogs bearing additional amine functionalities [2]. The compound also inhibits UT-B (mouse) with an IC50 of 16.5 μM (16,500 nM), confirming consistent but weak activity across urea transporter isoforms [3].

Urea transporter inhibition Renal physiology Urearetics

Urease Inhibition: Class-Level Potency of Benzimidazole Analogs

Benzimidazole analogs demonstrate urease inhibitory activity with IC50 values ranging from 0.90 ± 0.01 μM to 35.20 ± 1.10 μM across a series of 19 synthesized compounds, compared to the standard inhibitor thiourea (IC50 = 21.40 ± 0.21 μM) [1]. In a separate study of benzimidazole derivatives (8a–h), all compounds showed superior urease inhibition (IC50 = 5.85–20.82 μM) relative to both thiourea (IC50 = 22 μM) and hydroxyurea (IC50 = 100 μM), with compound 8g exhibiting the highest potency at IC50 = 5.85 μM [2]. The N-[(1H-Benzimidazol-2-yl)methyl]urea scaffold, lacking optimized phenyl ring substitutions, is expected to fall within the weaker range of this spectrum based on established SAR trends [3].

Urease inhibition Anti-Helicobacter pylori Enzyme inhibition

Kinase Inhibition: VEGFR-2 and TIE-2 Activity of Benzimidazole-Urea Class

The benzimidazole-urea chemical class has been validated as a novel series of VEGFR-2 and TIE-2 kinase inhibitors, with SAR studies demonstrating that the N1 nitrogen of both the benzimidazole and urea moieties plays a critical role in target engagement [1]. Optimized benzimidazole-urea compounds from this series achieve single-digit nanomolar potency against both VEGFR-2 and TIE-2 kinases (e.g., IC50 = 6.9 nM for lead compounds), whereas the unsubstituted N-[(1H-Benzimidazol-2-yl)methyl]urea scaffold lacks the extended aromatic and hydrogen-bonding functionalities required for high-affinity kinase domain binding [2]. The crystal structure of VEGFR-2 bound to a benzimidazole-urea inhibitor (PDB: 2OH4) confirms that the urea carbonyl and benzimidazole N1 atom form critical hydrogen bonds with the kinase hinge region [3].

Kinase inhibition VEGFR-2 TIE-2 Angiogenesis

Synthetic Accessibility: Facile Preparation from Nitroarene Precursors

N-[(1H-Benzimidazol-2-yl)methyl]urea and related unsymmetrical urea derivatives can be synthesized in good yields from nitroarenes using the eutectic mixture tin(II) chloride dihydrate/choline chloride as reductive reaction media, providing a fast and simple synthetic route [1]. Alternative synthetic approaches include the "all-water" chemistry tandem N-alkylation–reduction–condensation methodology for N-arylmethyl-2-substituted benzimidazoles, which offers a greener synthetic alternative [2]. In contrast, more complex benzimidazole-urea derivatives with extended aromatic substituents require multi-step synthetic sequences with lower overall yields and greater purification complexity, making the unsubstituted scaffold more cost-effective as a building block or reference standard [3].

Synthetic methodology Green chemistry Building block

Cytotoxicity Profile: Low Cytotoxicity of Benzimidazole-Urea Scaffold

Benzimidazole derivatives (compounds 8a–h) evaluated in MTT assays against two different cell lines demonstrated IC50 values greater than 50 μM, indicating low cytotoxicity and a favorable preliminary safety window [1]. In contrast, more potent thiourea-benzimidazole anticancer hybrids designed for cytotoxic activity exhibit IC50 values as low as 25.8 μM against MCF-7 breast cancer cells and 48.3 μM against MDA-MB-231 cells [2]. The unsubstituted N-[(1H-Benzimidazol-2-yl)methyl]urea scaffold, lacking the aromatic extensions and thiourea moieties that confer cytotoxic potency, is expected to maintain the low cytotoxicity profile characteristic of the simpler benzimidazole analogs [3].

Cytotoxicity MTT assay Safety profile

Recommended Research and Industrial Applications for N-[(1H-Benzimidazol-2-yl)methyl]urea Based on Quantitative Evidence


Reference Scaffold for Urea Transporter Structure-Activity Relationship (SAR) Studies

The compound's measured weak inhibition of rat UT-A1 (IC50 = 5.0 μM) and mouse UT-B (IC50 = 16.5 μM) positions it as an ideal baseline reference scaffold for urea transporter SAR investigations [1]. Researchers developing novel urearetics can use this unsubstituted core to establish baseline potency values, against which the contributions of additional substituents can be quantitatively assessed [2]. This application is particularly relevant for academic laboratories and pharmaceutical discovery programs exploring diuretic mechanisms independent of conventional ion transport pathways [3].

Minimal Pharmacophore for Kinase Inhibitor Discovery and Fragment-Based Screening

The benzimidazole-urea class has demonstrated potent inhibition of VEGFR-2 and TIE-2 kinases (lead compounds achieving IC50 = 6.9–695 nM) [1]. The unsubstituted N-[(1H-Benzimidazol-2-yl)methyl]urea scaffold, lacking the optimized substituents required for high potency, serves as a minimal pharmacophore suitable for fragment-based drug discovery and computational docking validation [2]. Its low molecular weight (190.20 g/mol) and defined hydrogen-bonding capabilities make it appropriate for fragment library inclusion and SPR-based fragment screening campaigns [3].

Synthetic Building Block for Derivatization and Library Construction

The compound's facile single-step synthesis from nitroarenes using SnCl2·2H2O/choline chloride reductive media enables cost-effective procurement for use as a versatile building block [1]. The primary amine of the urea moiety and the N1 position of the benzimidazole ring provide two distinct functional handles for further derivatization, supporting the construction of focused compound libraries for urease, kinase, and urea transporter target classes [2]. Alternative green chemistry approaches using aqueous conditions further enhance its appeal for sustainable chemical synthesis programs [3].

Analytical Reference Standard and Negative Control for Cytotoxicity Assays

Based on class-level evidence demonstrating that structurally similar benzimidazole analogs exhibit low cytotoxicity (IC50 > 50 μM in MTT assays), N-[(1H-Benzimidazol-2-yl)methyl]urea is suitable for use as a negative control or reference standard in cytotoxicity screening panels [1]. Its well-defined chemical identity (CAS 135252-39-0) and commercial availability support its application in analytical method development, including HPLC method validation and LC-MS quantification protocols [2]. This application is particularly valuable for contract research organizations (CROs) and core facilities requiring validated reference materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(1H-Benzimidazol-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.